molecular formula C17H18N4O3 B11663730 6-amino-4-(3-hydroxy-4-methoxyphenyl)-3-propyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile

6-amino-4-(3-hydroxy-4-methoxyphenyl)-3-propyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B11663730
M. Wt: 326.35 g/mol
InChI Key: VQEDFYBLQJNFSJ-UHFFFAOYSA-N
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Description

6-amino-4-(3-hydroxy-4-methoxyphenyl)-3-propyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

The synthesis of 6-amino-4-(3-hydroxy-4-methoxyphenyl)-3-propyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multi-component reaction. One common method includes the condensation of aryl aldehydes with ethyl acetoacetate, malononitrile, and hydrazine hydrate under solvent-free conditions at elevated temperatures . This reaction is often catalyzed by acidic catalysts such as disulfonic acid imidazolium chloroaluminate . The reaction conditions are optimized to achieve high yields and purity of the desired product.

Chemical Reactions Analysis

6-amino-4-(3-hydroxy-4-methoxyphenyl)-3-propyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and hydroxyl groups, using reagents like alkyl halides or acyl chlorides.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Scientific Research Applications

6-amino-4-(3-hydroxy-4-methoxyphenyl)-3-propyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-amino-4-(3-hydroxy-4-methoxyphenyl)-3-propyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in viral replication or cancer cell proliferation .

Comparison with Similar Compounds

6-amino-4-(3-hydroxy-4-methoxyphenyl)-3-propyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile can be compared with other similar compounds, such as:

These compounds share similar core structures but differ in their substituents, which can lead to variations in their chemical and biological properties

Properties

Molecular Formula

C17H18N4O3

Molecular Weight

326.35 g/mol

IUPAC Name

6-amino-4-(3-hydroxy-4-methoxyphenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C17H18N4O3/c1-3-4-11-15-14(9-5-6-13(23-2)12(22)7-9)10(8-18)16(19)24-17(15)21-20-11/h5-7,14,22H,3-4,19H2,1-2H3,(H,20,21)

InChI Key

VQEDFYBLQJNFSJ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C=C3)OC)O

Origin of Product

United States

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